5-Bromo-2,4-dichlorobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAULHVSUAYVKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283746 | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805023-63-5 | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2,4-dichlorobenzyl alcohol molecular structure
An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzyl Alcohol: Synthesis, Structural Elucidation, and Applications in Drug Development
Authored by: Senior Application Scientist
Abstract: this compound is a halogenated aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of advanced pharmaceutical agents and complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics for structural validation. We will explore the causality behind methodological choices, from the selection of reducing agents to the interpretation of spectral data. Furthermore, this document outlines its applications as a building block in drug discovery and provides essential safety and handling protocols for laboratory and industrial settings.
Introduction: The Role of Halogenated Benzyl Alcohols in Medicinal Chemistry
Halogenated benzyl alcohol derivatives are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The specific placement of halogen atoms on the benzene ring profoundly influences the molecule's steric and electronic properties, such as lipophilicity and metabolic stability. These characteristics are critical for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate. This compound, with its distinct substitution pattern, serves as a key precursor, enabling chemists to introduce a reactive hydroxymethyl group alongside a precisely halogenated phenyl ring into a target molecule. Its utility is exemplified in the synthesis of compounds targeting various receptors and enzymes, making a deep understanding of its properties essential for researchers in drug development.[1]
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a bromine atom at position 5, and a hydroxymethyl (-CH₂OH) group at position 1. This specific arrangement dictates its reactivity and physical properties.
Visualizing the Core Structure
The following diagram illustrates the IUPAC numbering and the arrangement of substituents on the benzyl alcohol core.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The properties of this compound are influenced by its three halogen substituents and the polar alcohol group. The following table summarizes its key computed and estimated properties, drawing comparisons with the related compound 2,4-Dichlorobenzyl alcohol.[1][2]
| Property | This compound (Predicted/Estimated) | 2,4-Dichlorobenzyl alcohol (Experimental) | Justification for Estimation |
| Molecular Formula | C₇H₅BrCl₂O | C₇H₆Cl₂O | Addition of one Bromine atom, removal of one Hydrogen. |
| Molecular Weight | 255.93 g/mol | 177.02 g/mol | Calculated based on atomic masses. |
| Melting Point | > 60 °C | 57-60 °C[2] | The addition of the heavier bromine atom and increased molecular symmetry is expected to raise the melting point. |
| Boiling Point | > 150 °C (at 25 mmHg) | 150 °C (at 25 mmHg)[2] | Increased molecular weight will lead to a higher boiling point. |
| Appearance | White to off-white crystalline solid | White crystalline solid | Typical appearance for halogenated aromatic compounds. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane) | Similar | The polar alcohol group allows for some water solubility, but the halogenated ring dominates, favoring organic solvents. |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound involves the selective reduction of the corresponding benzoic acid or benzaldehyde. The choice of starting material and reducing agent is critical for achieving high yield and purity while avoiding side reactions.
Synthetic Pathway: Reduction of 5-Bromo-2,4-dichlorobenzoic Acid
The reduction of a carboxylic acid to a primary alcohol is a robust and well-documented transformation. Strong, nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this purpose.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromo-2,4-dichlorobenzoic acid (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5-3.0 equiv)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol & Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-2,4-dichlorobenzoic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath under a positive pressure of nitrogen.
-
Reducing Agent Addition: Causality Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be added slowly and portion-wise to control the exothermic reaction and hydrogen gas evolution. Carefully add LiAlH₄ (2.5 equiv) in small portions over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Self-Validating System Note: A careful, sequential quench is critical for safety and for precipitating aluminum salts for easy filtration. Slowly and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to yield the final product as a crystalline solid.[4]
Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is paramount. A combination of NMR and IR spectroscopy provides unambiguous evidence of its identity and purity. The interpretation relies on comparing the observed spectra with predicted values based on the known effects of the substituents.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum will show two key regions: the aromatic region and the aliphatic region containing the benzylic protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): Two distinct signals are expected, each integrating to 1H.
-
The proton at C6 will appear as a singlet, shifted downfield due to the deshielding effects of the adjacent chlorine (C2) and the hydroxymethyl group (C1).
-
The proton at C3 will also appear as a singlet, influenced by the adjacent chlorine atoms at C2 and C4.
-
-
Benzylic Protons (-CH₂OH, δ ~4.5-4.8 ppm): This will appear as a singlet integrating to 2H. Its chemical shift is characteristic of a benzylic alcohol.[4] The adjacent hydroxyl proton may cause splitting unless D₂O exchange is performed.
-
Hydroxyl Proton (-OH, variable shift): A broad singlet whose chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a map of the carbon framework.[5][7] Six unique aromatic carbon signals and one aliphatic carbon signal are expected.
| Carbon Position | Expected Chemical Shift (ppm) | Rationale |
| C1 | ~138-142 | Aromatic carbon bearing the -CH₂OH group. |
| C2 | ~133-136 | Aromatic carbon bonded to Chlorine (ipso-carbon). |
| C3 | ~128-132 | Aromatic C-H, influenced by adjacent Cl atoms. |
| C4 | ~134-137 | Aromatic carbon bonded to Chlorine (ipso-carbon). |
| C5 | ~120-124 | Aromatic carbon bonded to Bromine (ipso-carbon). |
| C6 | ~130-133 | Aromatic C-H, influenced by adjacent Cl and Br atoms. |
| -CH₂OH | ~60-65 | Aliphatic carbon of the benzylic alcohol. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Medium to weak bands typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic -CH₂-): Bands in the 2850-2960 cm⁻¹ region.[8]
-
C=C Stretch (Aromatic Ring): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.
-
C-Cl and C-Br Stretches: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Development and Organic Synthesis
This compound is not just a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value.
Role as a Pharmaceutical Intermediate
The synthesis of modern APIs often requires multi-step processes where prefabricated, functionalized fragments are coupled together.[9][] This molecule provides a fragment with a defined halogenation pattern and a reactive alcohol handle.
-
Ether Synthesis: The alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile to displace leaving groups, forming ether linkages. This is a common strategy in the synthesis of drugs like Macitentan, an endothelin receptor antagonist, which contains complex ether functionalities.[11][12]
-
Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters, which can serve as prodrugs or as key structural motifs.
-
Conversion to Benzyl Halide: The hydroxyl group can be converted into a better leaving group, such as a benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂). This transforms the molecule into an electrophilic agent, ready for alkylation reactions with nucleophiles like amines or carbanions. This is a key step in the synthesis of many anticancer and antibacterial agents.[13][14][15]
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- 15. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of Substituted Benzyl Alcohols
Abstract
Substituted benzyl alcohols represent a versatile class of organic compounds with a privileged scaffold in medicinal chemistry. Their structural simplicity, synthetic accessibility, and diverse biological activities make them attractive starting points for drug discovery campaigns.[1][2] This in-depth technical guide provides a strategic framework and detailed protocols for the preliminary biological screening of novel substituted benzyl alcohol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound screening cascade. We will cover foundational assays for antimicrobial, antioxidant, and cytotoxic activities, complete with step-by-step protocols, data interpretation guidelines, and workflow visualizations to empower your research endeavors.
Foundational Principles: Strategy Before the Screen
A successful preliminary screen is not a random collection of assays but a deliberate, tiered strategy designed to efficiently identify "hit" compounds. The core principle is to build a screening cascade that starts with broad, cost-effective assays and progresses to more specific, complex, and resource-intensive evaluations for promising candidates.
The Centrality of Structure-Activity Relationships (SAR)
The underlying goal of screening a library of substituted benzyl alcohols is to establish an initial Structure-Activity Relationship (SAR). SAR analysis helps interpret how changes in the position and nature of substituents on the benzene ring affect biological activity.[3] A "flat" SAR, where different substitutions yield similar weak activity, may suggest a non-specific mechanism or a challenging target. Conversely, a clear SAR, where specific substitutions dramatically increase potency, is a strong indicator of a specific molecular interaction and provides a clear path for chemical optimization.[4]
Designing the Screening Cascade
The initial screening phase should cast a wide net to identify any potential biological activity.[5] A typical cascade begins with primary assays that are rapid, reproducible, and amenable to high-throughput formats. Compounds that show significant activity ("hits") in these primary screens are then advanced to secondary, more specific assays.
Caption: A typical workflow for a preliminary biological screening cascade.
Antimicrobial Activity Screening
Given the known antimicrobial properties of benzyl alcohol itself, which can disrupt microbial cell membrane integrity, evaluating new derivatives for enhanced or specific antimicrobial activity is a logical starting point.[6][7] Many benzyl alcohol derivatives have been synthesized and tested against various bacterial strains, showing promising efficacy.[8][9][10]
Rationale and Choice of Assay
The primary goal is to determine the minimum concentration of a compound that inhibits microbial growth. The Broth Microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC). It is quantitative, reproducible, and more informative than qualitative methods like the disc diffusion assay.[11]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted for a 96-well plate format for efficiency.
Materials:
-
Test compounds (substituted benzyl alcohols) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Pseudomonas aeruginosa as a Gram-negative representative).[8][10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.[11]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[11]
-
-
Compound Dilution Series:
-
In the 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
In well 1, add 200 µL of the test compound at a starting concentration (e.g., 2000 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and bacteria, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
-
Data Presentation
Results should be summarized in a table for clear comparison across multiple compounds and bacterial strains.
| Compound ID | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
| BZ-01 | 4-Chloro | 128 | 256 |
| BZ-02 | 3,5-dimethoxy | 64 | 128 |
| BZ-03 | 4-Nitro | 32 | 64 |
| Amoxicillin | (Control) | 8 | >1024 |
Antioxidant Capacity Assessment
Many disease pathologies involve oxidative stress caused by reactive oxygen species (ROS). Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity.[12][13]
Rationale and Mechanism
DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[14] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to a pale yellow hydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[12]
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A Theoretical Investigation into the Electronic Landscape of 5-Bromo-2,4-dichlorobenzyl alcohol: A Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the electronic properties of 5-Bromo-2,4-dichlorobenzyl alcohol, a halogenated aromatic compound with potential significance in synthetic chemistry and drug discovery. We delineate a robust computational methodology rooted in Density Functional Theory (DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The primary objective is to equip researchers, scientists, and drug development professionals with the theoretical insights and practical workflows necessary to predict the molecule's reactivity, stability, and potential for intermolecular interactions. By explaining the causality behind methodological choices and providing a reproducible protocol, this guide serves as a self-validating system for computational analysis, ultimately facilitating more informed decision-making in the early stages of drug development.
Introduction: The Significance of Halogenated Benzyl Alcohols
Halogenated organic molecules are of profound interest in medicinal chemistry and materials science. The inclusion of halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, influencing everything from metabolic stability to binding affinity. This compound is a structurally interesting compound, featuring an aromatic ring substituted with three electron-withdrawing halogen atoms (one bromine, two chlorine) and a hydroxymethyl group. This unique combination of functional groups suggests a complex electronic profile that dictates its chemical behavior.
Understanding the electronic properties of such a molecule is paramount for predicting its reactivity, identifying sites susceptible to metabolic attack, and designing derivatives with enhanced therapeutic potential. For instance, the distribution of electron density, governed by the interplay of the electronegative halogens and the polar alcohol moiety, is crucial for its interaction with biological targets like protein binding pockets. Theoretical studies provide a powerful, cost-effective means to probe these properties at the quantum level before committing to extensive and expensive laboratory synthesis.[1]
This guide will focus on a standard and reliable computational approach, Density Functional Theory (DFT), to model and interpret the electronic structure of this compound.
Computational Methodology: A Self-Validating Approach
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the desired balance between accuracy and computational cost.
The Rationale for Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of accuracy and efficiency. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP has a long-standing track record of providing reliable geometric and electronic properties for a wide array of organic compounds, including those containing halogens.[2][3]
Basis Set Selection: Accounting for Halogens
The choice of basis set is critical for accurately describing the electron distribution, especially around electronegative atoms. We select the 6-311++G(d,p) Pople-style basis set. The components of this basis set are chosen for specific reasons:
-
6-311G : A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactions.
-
++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for anions, weak interactions, and accurately calculating properties like electron affinity.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is necessary to correctly model the shape of the electron density in a molecular environment, particularly in systems with multiple electronegative centers like this compound.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for investigating the electronic properties of halogenated aromatic systems.[2][3]
Predicted Electronic Properties and Their Implications
While this guide does not generate novel data, it outlines the expected results from a DFT/B3LYP/6-311++G(d,p) calculation on this compound and discusses their practical interpretations.
Optimized Molecular Geometry
The first step in any computational analysis is to find the molecule's lowest energy structure. The key parameters to analyze from the optimized geometry would be the bond lengths (C-Cl, C-Br, C-O) and the dihedral angles that describe the orientation of the hydroxymethyl group relative to the aromatic ring. These parameters provide a foundational understanding of the molecule's three-dimensional shape.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[4] They are critical for understanding chemical reactivity.
-
HOMO : Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the π-system of the benzene ring, with some contribution from the p-orbitals of the halogen and oxygen atoms.
-
LUMO : Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. The LUMO is anticipated to be distributed across the aromatic ring's antibonding π* orbitals, influenced by the electron-withdrawing effects of the halogens.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.[5][6]
| Property | Description | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |
| ΔE (Gap) | ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability.[6] |
Molecular Electrostatic Potential (MEP) Surface
The MEP is an invaluable tool in drug design for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[7][8] It maps the electrostatic potential onto the electron density surface, color-coding regions to indicate their charge characteristics.[9]
-
Red Regions (Negative Potential) : These are electron-rich areas, typically found around electronegative atoms. They represent sites for electrophilic attack. For this compound, prominent red regions are expected over the oxygen atom of the hydroxyl group and, to a lesser extent, the halogen atoms.
-
Blue Regions (Positive Potential) : These are electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is expected around the hydrogen atom of the hydroxyl group due to the strong polarization of the O-H bond.
-
Green Regions (Neutral Potential) : These areas are typically associated with the nonpolar carbon framework of the aromatic ring.
Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.[10]
Experimental Protocol: A Step-by-Step Workflow
This section provides a detailed methodology for performing the theoretical calculations described in this guide, ensuring reproducibility.
Software Requirement: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Protocol Steps:
-
Molecule Construction:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
Create an input file for the quantum chemistry software.
-
Specify the charge (0) and multiplicity (1, for a singlet ground state).
-
Define the calculation type. This is a two-step process:
-
Step 1: Geometry Optimization. Use the keyword Opt (for optimization) and Freq (to calculate vibrational frequencies). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Step 2: Single-Point Energy and Property Calculation. Use the optimized geometry from the previous step to calculate the final electronic properties.
-
-
Specify the level of theory using the appropriate keyword, for example: # B3LYP/6-311++G(d,p).
-
Specify the coordinates of the atoms obtained from Step 1.
-
-
Execution and Analysis:
-
Submit the input file to the quantum chemistry software for calculation.
-
Upon completion, analyze the output file.
-
Geometry: Extract the final optimized bond lengths, angles, and dihedral angles.
-
Frequencies: Check the frequency calculation to ensure there are no imaginary frequencies.
-
Electronic Properties: Extract the energies of the HOMO and LUMO orbitals.
-
Visualization: Use visualization software (e.g., GaussView, VMD) to generate isosurfaces for the HOMO and LUMO orbitals and to create the MEP surface map.
-
Visualizations: Conceptual Frameworks
Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.
Caption: Computational workflow for analyzing electronic properties.
Sources
- 1. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 5-Bromo-2,4-dichlorobenzyl Alcohol as a Pivotal Intermediate in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-2,4-dichlorobenzyl alcohol as a key intermediate in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and a detailed protocol for its application in the synthesis of advanced pharmaceutical compounds, with a particular focus on the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Drug Discovery
Halogenated benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. The presence and specific placement of halogen atoms on the benzene ring significantly influence the molecule's reactivity and the biological activity of its derivatives. This compound, with its distinct substitution pattern, offers medicinal chemists a unique scaffold for the construction of complex molecules, particularly in the realm of metabolic disease therapeutics.
The primary hydroxyl group provides a reactive handle for various transformations, while the halogen atoms can be exploited for cross-coupling reactions or to modulate the electronic properties and metabolic stability of the final drug candidate. This guide will specifically explore its application as a precursor in the synthesis of SGLT2 inhibitors, a class of drugs revolutionizing the treatment of type 2 diabetes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is crucial for optimizing reaction conditions and ensuring the purity of the final product.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅BrCl₂O | Calculated |
| Molecular Weight | 255.93 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available (predicted to be a low-melting solid) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water | Predicted |
| CAS Number | Not assigned | - |
Synthesis of this compound
The most direct and efficient laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde.
Rationale for Synthetic Route
The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity. Methanol serves as a suitable protic solvent that facilitates the reaction without reacting violently with the reducing agent. This method avoids the use of more reactive and hazardous hydrides like lithium aluminum hydride (LAH), making it a safer and more practical choice for general laboratory use.
Experimental Workflow for Synthesis
Caption: Synthesis Workflow Diagram.
Detailed Synthesis Protocol
Materials:
-
5-Bromo-2,4-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2,4-dichlorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Work-up:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Application in the Synthesis of SGLT2 Inhibitors: A Case Study of a Dapagliflozin Analogue
This compound is a key precursor for the synthesis of the aglycone portion of C-aryl glucoside SGLT2 inhibitors, such as Dapagliflozin.[1][2] The following protocol outlines a key synthetic transformation where this intermediate would be utilized.
Rationale for Application
In the synthesis of Dapagliflozin and related SGLT2 inhibitors, a crucial step involves the formation of a diarylmethane moiety.[3] this compound can be converted to the corresponding benzyl bromide, which then undergoes a Friedel-Crafts alkylation with a suitable aromatic partner (e.g., phenetole) to construct the core diarylmethane scaffold. The bromine atom on the benzyl alcohol serves as a handle for subsequent lithiation and coupling with a protected glucose derivative.[4]
Synthetic Pathway Overview
Caption: SGLT2 Inhibitor Synthetic Pathway.
Protocol for Friedel-Crafts Alkylation
This protocol describes the conversion of this compound to the corresponding benzyl bromide followed by its use in a Friedel-Crafts alkylation reaction.
Part A: Synthesis of 5-Bromo-2,4-dichlorobenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and wash it with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Bromo-2,4-dichlorobenzyl bromide is often used directly in the next step without further purification due to its lachrymatory nature.
Part B: Friedel-Crafts Alkylation
Materials:
-
Crude 5-Bromo-2,4-dichlorobenzyl bromide
-
Phenetole (4-ethoxybenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Catalyst Suspension: In a separate flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Addition of Reactants: To the cooled catalyst suspension, add a solution of the crude 5-Bromo-2,4-dichlorobenzyl bromide (1.0 eq) and phenetole (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diarylmethane intermediate by column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis via the reduction of the corresponding aldehyde is straightforward and scalable. The strategic placement of its functional groups allows for its effective incorporation into complex molecular architectures, as demonstrated by its utility in the synthesis of SGLT2 inhibitors. The protocols provided herein offer a solid foundation for researchers to utilize this key building block in their drug discovery and development endeavors.
References
-
PubChem. 2,4-Dichlorobenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Pharmaceutical composition comprising 2,4-dichlorobenzyl alcohol and amylmetacresol.
- Google Patents. Preparation of dichlorobenzyl alcohol.
- Morokutti-Kurz, M., Graf, C., & Prieschl-Grassauer, E. (2017).
-
ResearchGate. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Available from: [Link]
- Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451–456.
- Agency for Clinical Innovation.
- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
- Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions.
- Lee, J., et al. (2019). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 4(2), 3493-3500.
- Google Patents. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- B, P., & V, S. (2021).
- Worldwidejournals.com. Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols.
- Sunkara, B., & Tummalapalli Naga Venkata, G. K. (2023). Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS. Future Journal of Pharmaceutical Sciences, 9(1), 1-13.
- Benchchem. Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.
- Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
- Massachusetts Institute of Technology. Organic Chemistry 5.
- MDPI. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts.
- Zhao, X. Y. (2016). Redeveloping Drugs Based on Existing Patents. Journal of Pharmaceutical Care & Health Systems, 3(3), 1-4.
- Khan Academy.
- Master Organic Chemistry. Functional Groups In Organic Chemistry.
- Purdue University. Functional Groups.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,4-dichlorobenzyl alcohol
Introduction: The Strategic Importance of 5-Bromo-2,4-dichlorobenzyl alcohol in Complex Synthesis
This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a reactive benzylic alcohol, a bromine atom amenable to cross-coupling, and two chlorine atoms that can be targeted for further functionalization or serve to modulate the electronic properties of the aromatic ring, makes it a strategic starting material for the synthesis of a wide array of complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the bromine atom provides a handle for the powerful and versatile palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, allow for the efficient and selective construction of intricate molecular frameworks.[1][2] This guide provides detailed protocols and mechanistic insights for the application of several key palladium-catalyzed cross-coupling reactions with this compound.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[1][3] The cycle typically consists of three key steps: oxidative addition of an organic halide to the Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Negishi couplings), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[4] The choice of ligands, bases, and solvents is crucial for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst and the reaction intermediates.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5][6] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[6][7][8]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Palladium Precatalyst: Pd(PPh₃)₄ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other efficient precatalysts include PdCl₂(dppf) and Pd(OAc)₂ with a suitable phosphine ligand.
-
Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. Water is essential for dissolving the inorganic base and promoting the formation of the "ate" complex.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL/mmol of aryl bromide)
-
Water (1 mL/mmol of aryl bromide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add toluene and water to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2,4-dichlorobenzyl Alcohol Derivatives
Welcome to the Technical Support Center for the synthesis and derivatization of 5-Bromo-2,4-dichlorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile chemical intermediate. Our focus is on providing practical, field-tested insights to optimize your reaction conditions, maximize yields, and ensure the highest purity of your products.
I. Troubleshooting Guide: Synthesis of this compound
The primary and most efficient route to synthesize this compound is through the reduction of its corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde. This section addresses common issues encountered during this critical step.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in the reduction of 5-Bromo-2,4-dichlorobenzaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Cause 1: Incomplete Reaction
-
Causality: The reducing agent may not be sufficiently reactive or may have degraded. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation, but its reactivity can be influenced by the solvent and temperature.[1][2]
-
Troubleshooting Actions:
-
Verify Reagent Quality: Use a fresh, unopened container of NaBH₄. Over time, it can absorb moisture and lose its efficacy.
-
Solvent Selection: While methanol or ethanol are common solvents for NaBH₄ reductions, a co-solvent system of THF/methanol or THF/ethanol can enhance the solubility of the starting material and improve reaction rates.[3]
-
Temperature Control: The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer duration (4-6 hours) can drive it to completion.
-
Molar Ratio of Reducing Agent: An excess of NaBH₄ is generally used to ensure the complete conversion of the aldehyde. A molar ratio of 1.2 to 1.5 equivalents of NaBH₄ to the aldehyde is recommended.[3]
-
Potential Cause 2: Side Reactions
-
Causality: While NaBH₄ is a relatively mild reducing agent, side reactions can still occur, particularly if the reaction conditions are not optimized. Over-reduction is generally not a concern with NaBH₄ and aldehydes, but other functionalities on derivative molecules could be susceptible.[1]
-
Troubleshooting Actions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.
-
pH Control during Workup: Acidic workup conditions are necessary to quench the reaction and protonate the resulting alkoxide. However, overly harsh acidic conditions could potentially lead to degradation of the product. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild and effective quenching agent.[3]
-
Potential Cause 3: Product Loss During Workup and Purification
-
Causality: this compound has moderate polarity and some solubility in water, which can lead to losses during the extraction process.[4] Improper purification techniques can also significantly reduce the final yield.
-
Troubleshooting Actions:
-
Extraction Efficiency: After quenching the reaction, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and improve the separation of the organic and aqueous phases.
-
Purification Method: For high purity, column chromatography on silica gel is recommended. A gradient elution system starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can also be an effective purification method.[5]
-
II. Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Bromo-2,4-dichlorobenzaldehyde
This protocol is adapted from established procedures for the reduction of substituted benzaldehydes.[1][2][3]
Materials:
-
5-Bromo-2,4-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2,4-dichlorobenzaldehyde (1.0 eq) in a mixture of THF and MeOH (4:1 v/v).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add NaBH₄ (1.2 eq) portion-wise to the cooled solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction?
Yes, Lithium Aluminum Hydride (LiAlH₄) can also be used to reduce 5-Bromo-2,4-dichlorobenzaldehyde. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will readily reduce aldehydes to primary alcohols.[5] However, there are some important considerations:
-
Reactivity and Safety: LiAlH₄ reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using solvents like anhydrous THF or diethyl ether. It is also pyrophoric and must be handled with extreme care.[5]
-
Workup: The workup procedure for a LiAlH₄ reaction is more complex and requires careful, sequential addition of water and a base solution to safely quench the excess reagent and precipitate the aluminum salts.
-
Selectivity: Due to its high reactivity, LiAlH₄ is less chemoselective than NaBH₄. If your starting material contains other reducible functional groups (e.g., esters, amides, nitriles), they will also be reduced by LiAlH₄.
For the selective reduction of an aldehyde, NaBH₄ is generally the preferred reagent due to its milder nature, ease of handling, and simpler workup procedure.
Q3: How can I synthesize ether derivatives from this compound?
The most common method for synthesizing ethers from an alcohol is the Williamson Ether Synthesis .[6][7] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.
Reaction Scheme:
Key Considerations for Optimization:
-
Choice of Base: A strong base is required to deprotonate the benzyl alcohol. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: An aprotic polar solvent like THF or DMF is ideal for this reaction as it will not interfere with the strong base and can help to solvate the alkoxide.
-
Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, leading to the formation of alkenes as byproducts.[7]
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating to facilitate the Sₙ2 reaction.
Troubleshooting Williamson Ether Synthesis:
-
Low Yield:
-
Ensure anhydrous conditions, as any water will quench the strong base.
-
Use a sufficient excess of the alkyl halide to drive the reaction to completion.
-
If using a secondary alkyl halide, consider alternative ether synthesis methods.
-
-
Formation of Elimination Products:
-
Use a primary alkyl halide whenever possible.
-
Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Q4: What about the synthesis of ester derivatives?
Esterification of this compound can be readily achieved through several methods. A common and straightforward approach is the reaction with an acyl chloride or an acid anhydride in the presence of a base.
Reaction with Acyl Chlorides:
This reaction is typically fast and high-yielding. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct.
Reaction Scheme:
Key Considerations:
-
Reagents: Acyl chlorides are highly reactive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or THF is suitable for this reaction.
-
Temperature: The reaction is often carried out at 0°C to control the initial exotherm and then allowed to warm to room temperature.
Data Presentation: Summary of Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature | Key Considerations |
| Aldehyde Reduction | 5-Bromo-2,4-dichlorobenzaldehyde, NaBH₄ | THF/MeOH | 0°C to RT | Use fresh NaBH₄; monitor by TLC. |
| Williamson Ether Synthesis | This compound, NaH, Primary Alkyl Halide | Anhydrous THF or DMF | RT to gentle heating | Strictly anhydrous conditions; primary alkyl halide is preferred.[6][7] |
| Esterification | This compound, Acyl Chloride, Pyridine or Et₃N | DCM or THF | 0°C to RT | Moisture-sensitive reagents; use a non-nucleophilic base. |
Logical Relationship Diagram:
Caption: Synthetic pathways from the starting aldehyde to the target alcohol and its derivatives.
IV. References
-
Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from
-
Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. Retrieved from
-
Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Retrieved from
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method. Retrieved from
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). 10.3 PREPARATION OF ETHERS. Retrieved from [Link]
-
YouTube. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 23). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Bromo-2,4-dichlorobenzyl alcohol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-2,4-dichlorobenzyl alcohol. The purity of this compound is critical for its downstream applications, and this guide offers practical, field-proven insights to address common challenges encountered during its purification.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide is designed to provide a systematic approach to identifying and removing these impurities, ensuring the high purity required for demanding applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a yellow or brownish tint. What is the likely cause and how can I remove it?
A yellow or brown discoloration in the crude product often indicates the presence of oxidized impurities, primarily the corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde. Benzyl alcohols are susceptible to oxidation, which can occur during the reaction, work-up, or storage if exposed to air and/or light.
-
Removal Strategy: Both recrystallization and column chromatography are effective at removing this more polar impurity. Activated carbon treatment during recrystallization can also be employed to adsorb colored impurities, but it should be used judiciously to avoid loss of the desired product.
Q2: I'm observing a significant amount of starting material in my crude product. What is the best way to remove it?
Incomplete reaction is a common issue. The choice of purification method will depend on the nature of the starting material.
-
Causality & Solution: If the starting material is significantly less polar than the benzyl alcohol product (e.g., a toluene derivative), flash column chromatography will be highly effective. If the starting material has similar polarity, multiple recrystallizations may be necessary, or a more optimized chromatographic method with a shallow solvent gradient may be required.
Q3: My purification yield is very low. What are the common causes of product loss?
Low yield can be frustrating, but it is often preventable. The most common causes include:
-
Over-use of solvent in recrystallization: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.
-
Improper solvent selection: A solvent that is too "good" (high solubility at room temperature) will lead to poor recovery.
-
Product loss on the column: Highly polar compounds can sometimes adhere strongly to the silica gel in column chromatography, leading to incomplete elution.
-
Decomposition: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a good indication of purity by showing the absence of signals corresponding to common impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Problem 1: The compound does not dissolve in the hot solvent.
-
Causality: The chosen solvent is not a good "dissolving" solvent for your compound at any temperature.
-
Troubleshooting Actions:
-
Increase the solvent volume gradually: Add more solvent in small portions and bring to a boil after each addition. Be mindful not to add too much, as this will lead to low recovery.
-
Switch to a more suitable solvent: Consult a solvent polarity chart. If you are using a non-polar solvent like hexane, try a more polar solvent like ethyl acetate or isopropanol. For halogenated aromatic compounds, lower aliphatic alcohols or mixtures like ethyl acetate/hexane are often good starting points.[1]
-
Use a solvent mixture: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow it to cool.[1] A patent for a similar compound suggests dissolving in a solvent like petroleum ether or ethyl acetate and then adding an alcohol like ethanol or methanol to induce crystallization.[2]
-
Problem 2: No crystals form upon cooling.
-
Causality: The solution is not supersaturated, either because too much solvent was used or the concentration of the compound is too low. Impurities can also sometimes inhibit crystallization.
-
Troubleshooting Actions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Causality: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too highly supersaturated.
-
Troubleshooting Actions:
-
Reheat the solution: Add a small amount of additional solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.
-
Choose a lower-boiling solvent: If the melting point of your compound is low, select a solvent with a lower boiling point.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).
Problem 1: Poor separation of the desired compound from impurities.
-
Causality: The polarity of the eluent (mobile phase) is not optimized for the separation.
-
Troubleshooting Actions:
-
Optimize the solvent system using Thin Layer Chromatography (TLC): Before running a column, always find a solvent system that gives good separation on a TLC plate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Use a shallower gradient: If you are running a gradient elution (gradually increasing the polarity of the mobile phase), make the gradient shallower around the point where your compound elutes.
-
Change the solvent system: If a standard ethyl acetate/hexane system is not working, try a different combination, such as dichloromethane/methanol. For aromatic compounds, a solvent that can engage in π-π interactions, like toluene, can sometimes improve separation.
-
Problem 2: The compound is not eluting from the column.
-
Causality: The eluent is not polar enough to move the compound down the silica gel.
-
Troubleshooting Actions:
-
Gradually increase the polarity of the eluent: If you are using a non-polar solvent like hexane, slowly add a more polar solvent like ethyl acetate or acetone.
-
Consider a stronger solvent system: For very polar compounds, a mixture of dichloromethane and methanol is often effective.
-
Problem 3: Cracking or channeling of the silica gel bed.
-
Causality: Improper packing of the column.
-
Troubleshooting Actions:
-
Pack the column carefully: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
Use the "wet" packing method: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to settle with a gentle flow of the eluent.
-
Potential Impurities and Their Removal
The following table summarizes the likely impurities in this compound, their probable sources, and recommended purification strategies.
| Impurity Name | Structure (Hypothetical) | Probable Source | Recommended Removal Method |
| 5-Bromo-2,4-dichlorobenzaldehyde | C₇H₃BrCl₂O | Oxidation of the benzyl alcohol | Recrystallization, Column Chromatography |
| 5-Bromo-2,4-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | Over-oxidation of the benzyl alcohol | Base wash (e.g., with NaHCO₃ solution) during work-up, Column Chromatography |
| Unreacted Starting Material | Varies | Incomplete reaction | Column Chromatography, Recrystallization |
| Isomeric Impurities (e.g., other bromo-dichloro-benzyl alcohol isomers) | C₇H₅BrCl₂O | Non-selective halogenation steps in synthesis | Careful Column Chromatography with an optimized solvent system, Multiple Recrystallizations |
| Dibenzyl ether byproduct | C₁₄H₈Br₂Cl₄O | Side reaction during synthesis | Column Chromatography |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purification using silica gel chromatography.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
The following diagrams illustrate the general workflow for the purification of this compound and a decision tree for troubleshooting common recrystallization problems.
Caption: General purification workflow.
Caption: Troubleshooting recrystallization.
References
- CN104478670B. (2015). The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Nichols, L. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. Available at: [Link]
-
American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]
Sources
Technical Support Center: Analytical Strategies for 5-Bromo-2,4-dichlorobenzyl Alcohol Synthesis
Welcome to our dedicated technical support center for the synthesis and analysis of 5-Bromo-2,4-dichlorobenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with byproduct formation in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of impurities, ensuring the quality and integrity of your final product.
Understanding the Chemistry: Common Synthetic Pathways and Their Byproducts
The two most prevalent synthetic routes to this compound each present a unique profile of potential byproducts. Understanding these pathways is the first step in effective troubleshooting.
Route A: Reduction of 5-Bromo-2,4-dichlorobenzaldehyde This route involves the reduction of an aldehyde to a primary alcohol, typically using a mild reducing agent like sodium borohydride (NaBH₄). While generally a high-yielding reaction, impurities can arise from both the starting material and the reaction itself.
Route B: Benzylic Bromination and Subsequent Hydrolysis This two-step process begins with the radical bromination of 2,4-dichloro-5-bromotoluene at the benzylic position, followed by hydrolysis of the resulting benzyl bromide to the desired alcohol. This pathway is prone to byproducts from both the bromination and hydrolysis steps.
Below is a workflow diagram illustrating these two synthetic pathways.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing detailed analytical strategies for diagnosis and resolution.
Scenario 1: Analysis of the Reduction of 5-Bromo-2,4-dichlorobenzaldehyde (Route A)
Q1: My HPLC chromatogram shows a significant peak at a shorter retention time than my product. What could it be?
A1: A peak with a shorter retention time in a reverse-phase HPLC system is indicative of a more polar compound. In the context of a sodium borohydride reduction, this is highly likely to be the unreacted starting material, 5-Bromo-2,4-dichlorobenzaldehyde . The aldehyde is more polar than the corresponding alcohol, leading to an earlier elution from a C18 column.
-
Causality: Incomplete reaction is the primary cause. This can be due to insufficient reducing agent, deactivation of the reducing agent by moisture, or too short a reaction time.
-
Troubleshooting Steps:
-
Confirm Identity: Spike a sample of your crude reaction mixture with a small amount of the starting aldehyde. If the peak increases in area, its identity is confirmed.
-
Optimize Reaction:
-
Ensure your solvent is anhydrous.
-
Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents).
-
Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
-
-
Analytical Protocol: Utilize the HPLC method detailed below to resolve the aldehyde from the alcohol.
-
Q2: I see a small, broad peak in my ¹H NMR spectrum around 9.9-10.1 ppm. What does this signify?
A2: A signal in this region of a ¹H NMR spectrum is characteristic of an aldehyde proton. This provides strong evidence for the presence of unreacted 5-Bromo-2,4-dichlorobenzaldehyde in your product. The benzylic alcohol protons (-CH₂OH) of your product would typically appear as a singlet or doublet (if coupled to the hydroxyl proton) between 4.5 and 4.8 ppm, while the hydroxyl proton itself is a broad singlet that can appear over a wide range but is often found between 2-5 ppm in CDCl₃.
-
Causality: As with the HPLC issue, this points to an incomplete reduction.
-
Troubleshooting Steps:
-
Quantify the Impurity: Integrate the aldehyde proton peak against a known proton signal from your product (e.g., one of the aromatic protons or the benzylic CH₂) to estimate the percentage of the impurity.
-
Re-run or Re-purify: If the level of the aldehyde is unacceptably high, you can either re-subject the mixture to the reduction conditions or purify the product using column chromatography.
-
Scenario 2: Analysis of the Bromination/Hydrolysis Pathway (Route B)
Q3: My GC-MS analysis of the crude product from the hydrolysis step shows a major peak with a very high molecular weight. What is this impurity?
A3: This high molecular weight byproduct is almost certainly bis(5-bromo-2,4-dichlorobenzyl) ether . This impurity is formed when the newly generated benzyl alcohol product acts as a nucleophile and attacks a molecule of the unhydrolyzed 5-bromo-2,4-dichlorobenzyl bromide starting material in an Sₙ2 reaction.
-
Causality: This side reaction is favored by conditions that allow for a significant concentration of both the starting benzyl bromide and the product benzyl alcohol to be present simultaneously, especially under basic or neutral conditions.
-
Troubleshooting Steps:
-
Confirm by MS Fragmentation: The mass spectrum of the ether will not show the characteristic isotopic pattern for a single bromine atom. Instead, it will show a more complex pattern for two bromine atoms. A key fragmentation pathway would be the cleavage to form the 5-bromo-2,4-dichlorobenzyl cation.
-
Optimize Hydrolysis: To minimize ether formation, ensure rapid and complete hydrolysis of the benzyl bromide. This can be achieved by using a biphasic system with a phase-transfer catalyst to facilitate the reaction of the organic-soluble benzyl bromide with the aqueous base.
-
Purification: The ether is significantly less polar than the desired alcohol and can be effectively removed by silica gel column chromatography.
-
Q4: My HPLC analysis shows a peak that elutes after my desired alcohol product. What is this less polar impurity?
A4: In a reverse-phase system, a later-eluting peak corresponds to a less polar compound. In the context of this synthesis, this is likely to be unhydrolyzed 5-bromo-2,4-dichlorobenzyl bromide . The bromide is less polar than the alcohol and will have a stronger interaction with the C18 stationary phase. Another possibility, if present in large amounts, is the dibrominated side product from the initial bromination step, 5-bromo-2,4-dichloro-1-(dibromomethyl)benzene .
-
Causality: Incomplete hydrolysis of the benzyl bromide or over-bromination in the first step.
-
Troubleshooting Steps:
-
Confirm Identity: If you have a standard of the benzyl bromide, co-inject it with your sample. Alternatively, collect the fraction corresponding to the unknown peak and analyze by NMR. The benzylic protons (-CH₂Br) of the bromide will be shifted downfield (around 4.4-4.7 ppm) compared to the alcohol (-CH₂OH, around 4.7-4.9 ppm in a different solvent environment or with different referencing).
-
Drive Hydrolysis to Completion: Increase the reaction time, temperature, or the amount of base used in the hydrolysis step.
-
Control Bromination: To avoid the dibrominated species, use a controlled stoichiometry of your brominating agent (e.g., N-bromosuccinimide) and add it portion-wise to the reaction mixture.[1]
-
Frequently Asked Questions (FAQs)
Q: Which analytical technique is best for routine purity checks of my this compound?
A: For routine analysis of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and quantitative method.[2] It offers excellent resolution for separating the starting materials, product, and key byproducts. A typical reverse-phase method on a C18 column is sufficient.
Q: I suspect I have an unknown impurity. What is the best way to identify it?
A: A combination of techniques is ideal. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for initial identification, as it provides the molecular weight of the impurity.[3] For complete structural elucidation, it is best to isolate the impurity by preparative HPLC or column chromatography and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and possibly 2D NMR experiments).
Q: How can I differentiate between positional isomers using these analytical methods?
A: Differentiating isomers can be challenging.
-
HPLC: Isomers may have slightly different retention times due to differences in polarity. Method development, including changing the mobile phase composition or column chemistry, may be required to achieve separation.
-
GC-MS: Isomers will have the same molecular weight but may exhibit different fragmentation patterns in the mass spectrum. They will also likely have different retention times in the gas chromatograph.
-
NMR: ¹H NMR is particularly powerful for distinguishing isomers. The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer, providing a definitive fingerprint of the substitution pattern.
Q: What are the expected ¹H NMR chemical shifts for the key compounds in these syntheses?
A: While exact shifts depend on the solvent and concentration, the following are approximate chemical shifts in CDCl₃:
-
This compound: Aromatic protons will appear as two singlets between 7.4-7.8 ppm. The benzylic -CH₂OH protons will be a singlet around 4.7 ppm. The -OH proton will be a broad singlet.
-
5-Bromo-2,4-dichlorobenzaldehyde: The aldehyde proton will be a singlet around 10.0 ppm. The aromatic protons will be two singlets in the 7.6-8.0 ppm region.
-
5-Bromo-2,4-dichlorobenzyl bromide: The benzylic -CH₂Br protons will be a singlet shifted downfield to around 4.5-4.7 ppm. The aromatic protons will be two singlets between 7.3-7.7 ppm.
-
bis(5-bromo-2,4-dichlorobenzyl) ether: The benzylic -CH₂-O- protons will appear as a singlet around 4.6 ppm. The aromatic protons will be two singlets between 7.3-7.7 ppm.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This reverse-phase HPLC method is designed to separate the target product from its most common process-related impurities.
| Parameter | Value |
| Instrumentation | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL |
-
Expected Elution Order: 5-Bromo-2,4-dichlorobenzaldehyde -> This compound -> 5-Bromo-2,4-dichlorobenzyl bromide -> bis(5-bromo-2,4-dichlorobenzyl) ether.
Protocol 2: GC-MS Method for Byproduct Identification
This method is suitable for identifying volatile byproducts, particularly from the benzylic bromination pathway.
| Parameter | Value |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 600 m/z |
| Sample Prep | Dilute sample in Dichloromethane to ~1 mg/mL |
Visualization of Analytical Troubleshooting
The following decision tree provides a logical workflow for selecting the appropriate analytical technique based on the observed problem.
Caption: Decision tree for analytical method selection.
References
-
Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
c6cy02413k1.pdf. The Royal Society of Chemistry. [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar. [Link]
-
Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC - PubMed Central. [Link]
-
A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. [Link]
-
expt 11 benzyl alcohol IR and NMR video. YouTube. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of Substituted Benzyl Alcohols for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, a profound understanding of reaction kinetics is not merely academic; it is the bedrock of process optimization, mechanistic elucidation, and the rational design of novel therapeutics. Substituted benzyl alcohols, as prevalent structural motifs in a vast array of pharmaceuticals and fine chemicals, present a compelling case study in this domain. Their reactivity is exquisitely sensitive to the electronic and steric nature of substituents on the aromatic ring, offering a tunable platform for synthetic transformations.
This guide provides a comprehensive comparative analysis of the reaction kinetics of substituted benzyl alcohols, with a primary focus on their oxidation to the corresponding benzaldehydes—a fundamentally important transformation in organic synthesis. We will delve into the key factors governing these reaction rates, present robust experimental methodologies for their study, and offer a comparative analysis of kinetic data to empower researchers in their experimental design and interpretation. Our narrative is grounded in established scientific principles and supported by authoritative literature, ensuring a blend of theoretical depth and practical applicability.
The Decisive Role of Substituents: An Exploration of Electronic Effects
The rate at which a substituted benzyl alcohol undergoes oxidation is profoundly influenced by the nature of the substituent on the phenyl ring. This phenomenon is a classic illustration of linear free-energy relationships, most effectively rationalized through the lens of the Hammett equation. Generally, electron-donating groups (EDGs) accelerate the rate of oxidation, whereas electron-withdrawing groups (EWGs) have a retarding effect.[1][2][3]
The underlying principle is the stabilization of the transition state. In many oxidation mechanisms, there is a development of a partial positive charge at the benzylic carbon in the rate-determining step, often involving a hydride transfer.[4] EDGs, such as methoxy (-OCH₃) and methyl (-CH₃), can delocalize this nascent positive charge through resonance or inductive effects, thereby lowering the activation energy of the reaction and increasing the rate.[2][4] Conversely, EWGs, like nitro (-NO₂) and chloro (-Cl), destabilize this electron-deficient transition state, leading to a slower reaction.[2][4]
This relationship is quantitatively captured by the Hammett plot (log(k/k₀) vs. σ), where 'k' is the rate constant for a substituted benzyl alcohol and 'k₀' is the rate constant for the unsubstituted benzyl alcohol. A negative slope (ρ value) is indicative of a build-up of positive charge in the transition state.[1][4]
Beyond the Substrate: The Impact of Reaction Conditions
While the inherent electronic properties of the substituted benzyl alcohol are paramount, the reaction kinetics are also critically dependent on the experimental conditions. A judicious choice of oxidant, catalyst, solvent, and temperature is essential for achieving optimal reaction rates and selectivity.
The Oxidant and Catalyst System
A diverse array of oxidizing agents can be employed for the conversion of benzyl alcohols to benzaldehydes. These range from stoichiometric chromium(VI) reagents, such as pyrazinium dichromate (PzDC) and benzimidazolium fluorochromate (BIFC), to catalytic systems employing transition metals like gold (Au) or palladium (Pd) supported on various materials.[4][5][6][7]
In the case of chromium-based oxidants, the reaction is often acid-catalyzed, with the protonated Cr(VI) species being a more potent oxidant.[4][7] The reaction typically proceeds via the formation of a chromate ester intermediate, the decomposition of which is the rate-determining step.[4]
For heterogeneous catalytic oxidations, the nature of the metal and the support material plays a crucial role. For instance, in the oxidation of benzyl alcohol over supported gold catalysts, the metal-support interface is the active site where substrate binding, deprotonation, and the rate-limiting hydride transfer occur.[5] The choice of support, such as TiO₂ or Al₂O₃, can influence the electronic properties of the metal nanoparticles and the adsorption of the alcohol, thereby affecting the overall kinetics.[5]
The Solvent Environment
The solvent can influence the reaction rate through its polarity and ability to solvate the reactants and the transition state. For reactions involving ionic or highly polar transition states, a more polar solvent can lead to rate enhancement.[1][4] For example, in the oxidation of benzyl alcohol with pyrazinium dichromate, a linear relationship has been observed between the logarithm of the rate constant and the inverse of the dielectric constant of the medium, suggesting an ion-dipole interaction in the rate-determining step.[4]
A Practical Guide to Kinetic Analysis: Experimental Protocol
To provide a tangible framework for researchers, we outline a detailed, self-validating protocol for a comparative kinetic study of the oxidation of substituted benzyl alcohols using a UV-Vis spectrophotometer. This method is widely applicable and allows for the precise determination of reaction rates.
Experimental Workflow: Kinetic Analysis of Benzyl Alcohol Oxidation
Caption: Workflow for the kinetic analysis of substituted benzyl alcohol oxidation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the oxidizing agent (e.g., 0.003 M pyrazinium dichromate) in a suitable solvent (e.g., DMSO).[4]
-
Prepare stock solutions of the various substituted benzyl alcohols (e.g., 0.06 M) in the same solvent.[4]
-
Prepare a stock solution of the acid catalyst (e.g., 0.05 M p-toluenesulfonic acid) if required.[4]
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance of the oxidizing agent (e.g., 375 nm for PzDC).[4]
-
In a quartz cuvette, place the required volumes of the benzyl alcohol solution and the acid catalyst solution.
-
Initiate the reaction by adding the oxidizing agent solution and start recording the absorbance as a function of time. Ensure rapid mixing.
-
The reaction should be carried out under pseudo-first-order conditions, with the concentration of the benzyl alcohol being in large excess (at least 10-fold) compared to the oxidizing agent.[4]
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.
-
Repeat the experiment with different substituted benzyl alcohols to obtain a series of k_obs values.
-
Construct a Hammett plot by plotting log(k_obs / k_obs(H)) against the appropriate Hammett substituent constant (σ).
-
Comparative Kinetic Data
The following table summarizes representative kinetic data for the oxidation of various substituted benzyl alcohols with pyrazinium dichromate in DMSO at 303 K. This data clearly illustrates the electronic effects of the substituents on the reaction rate.
| Substituent (X in X-C₆H₄CH₂OH) | Hammett Constant (σ) | Rate Constant (k₁) x 10⁻⁴ s⁻¹ |
| p-OCH₃ | -0.27 | 32.88 |
| p-CH₃ | -0.17 | 25.32 |
| m-CH₃ | -0.07 | 18.62 |
| H | 0.00 | 16.13 |
| m-OCH₃ | 0.12 | 12.92 |
| p-Cl | 0.23 | 9.21 |
| p-Br | 0.23 | 8.22 |
| m-Cl | 0.37 | 5.34 |
| m-Br | 0.39 | 4.50 |
| p-NO₂ | 0.78 | 1.95 |
Data extracted from Degirmenbasi, N., & Boz, N. (2008). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Chemical and Pharmaceutical Bulletin, 56(3), 386-390.[4]
As the data indicates, electron-donating substituents lead to a significant increase in the reaction rate, while electron-withdrawing substituents cause a marked decrease.
Mechanistic Insights from Kinetic Isotope Effects
To further probe the reaction mechanism, the kinetic isotope effect (KIE) can be determined by comparing the rate of oxidation of benzyl alcohol with that of its α,α-dideuterated analogue (C₆H₅CD₂OH). A significant primary KIE (kH/kD > 2) provides strong evidence that the cleavage of the C-H bond at the benzylic position is involved in the rate-determining step.[4] For the oxidation of benzyl alcohol by pyrazinium dichromate, a kH/kD value of 6.61 at 303 K has been reported, unequivocally supporting a mechanism where the α-C-H bond is broken in the slowest step of the reaction.[4]
Proposed Reaction Mechanism: Oxidation of Benzyl Alcohol
Caption: A generalized mechanism for the oxidation of benzyl alcohol.
Conclusion and Future Perspectives
The study of the reaction kinetics of substituted benzyl alcohols provides a powerful platform for understanding fundamental principles of physical organic chemistry and for the practical optimization of synthetic processes. The predictable influence of substituents, as described by the Hammett relationship, allows for the fine-tuning of reactivity to achieve desired outcomes.
For professionals in drug development, a thorough grasp of these kinetic principles is invaluable. It informs the selection of appropriate starting materials and reaction conditions to maximize yield and minimize impurities in the synthesis of active pharmaceutical ingredients. Furthermore, understanding how structural modifications impact reactivity can guide the design of new drug candidates with improved metabolic stability, as enzymatic oxidations in vivo often follow similar mechanistic pathways.
The continued development of novel catalytic systems, particularly those based on abundant and non-toxic metals, will undoubtedly open new avenues for the selective and efficient oxidation of benzyl alcohols. Future research will likely focus on elucidating the intricate interplay between the catalyst, substrate, and reaction environment at an even more granular level, paving the way for the next generation of highly optimized and sustainable chemical transformations.
References
-
Davis, R. J., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. [Link]
-
Degirmenbasi, N., & Boz, N. (2008). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Chemical and Pharmaceutical Bulletin, 56(3), 386-390. [Link]
-
Fajin, J. L. C., et al. (2019). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Journal of the Serbian Chemical Society, 84(11), 1235-1248. [Link]
- Senthilkumar, P., & Pandurangan, A. (2011). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. International Journal of ChemTech Research, 3(3), 1332-1338.
- Lee, D. G., & Spitzer, U. A. (1976). The oxidation of benzyl alcohol by sodium hypochlorite. Canadian Journal of Chemistry, 54(14), 2124-2127.
-
Chen, C., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18273–18278. [Link]
- Joseph, J., et al. (2005). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Bulletin of the Korean Chemical Society, 26(12), 2036-2040.
-
Bijudas, K., et al. (2014). Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. Bulletin of Chemical Reaction Engineering & Catalysis, 9(2), 142-147. [Link]
- Lee, D. G., & Brownridge, J. R. (1973). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Journal of Chemistry, 51(13), 2102-2108.
-
Wang, C., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 220. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2,4-dichlorobenzyl Alcohol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-2,4-dichlorobenzyl alcohol. The focus is on ensuring personal safety through the correct selection and use of Personal Protective Equipment (PPE), alongside proper handling and disposal protocols. This document is structured to provide clear, step-by-step guidance rooted in established safety principles.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated aromatic compound. While specific toxicological data is not extensively published, the presence of bromine and chlorine atoms on the benzyl alcohol backbone suggests that it should be handled with care. Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.
A thorough understanding of these hazards is the foundation of a robust safety protocol. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, the selection of PPE must create an effective barrier against these routes.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The level of protection required is dictated by the nature of the work being performed, the quantity of the substance being handled, and the potential for exposure.
Below is a summary of the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Laboratory coat | To protect against accidental eye contact with solid particles and skin contact with the powder. |
| Conducting reactions and transfers | - Chemical splash goggles- Nitrile gloves (consider double gloving for larger quantities)- Laboratory coat- Use of a chemical fume hood | To provide enhanced eye protection from splashes and to minimize inhalation of any potential vapors or aerosols. The use of a fume hood is a critical engineering control. |
| Handling large quantities (>10g) | - Chemical splash goggles and a face shield- Nitrile gloves (double gloved)- Chemical-resistant apron over a laboratory coat- Use of a chemical fume hood | To offer maximum protection for the face and body from splashes and to provide an additional layer of chemical resistance. |
| Cleaning spills | - Chemical splash goggles- Nitrile gloves (double gloved)- Chemical-resistant apron or coveralls- Respiratory protection (if spill is large or in a poorly ventilated area) | To ensure comprehensive protection during a situation with a high risk of exposure. |
Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning Sequence:
-
Laboratory Coat: Fasten completely.
-
Gloves: Select the correct size and inspect for any tears or defects.
-
Eye Protection: Put on safety glasses or goggles. If a face shield is required, it should be worn over goggles.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Laboratory Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove by handling the earpieces or strap.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.
-
By adhering to these guidelines, researchers can handle this compound safely and responsibly, minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
